molecular formula C10H20O B13763163 2,3-Dibutyloxirane CAS No. 53248-86-5

2,3-Dibutyloxirane

Cat. No.: B13763163
CAS No.: 53248-86-5
M. Wt: 156.26 g/mol
InChI Key: WQURFPNPTFZWGE-UHFFFAOYSA-N
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Description

2,3-Dibutyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The molecular formula of this compound is C8H16O, and it is known for its reactivity due to the strained ring structure. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibutyloxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and results in the formation of the epoxide ring.

Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of butenes using peracids or other oxidizing agents. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibutyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the carbon atoms of the epoxide ring, resulting in ring-opening and the formation of different products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under various conditions to achieve substitution reactions.

Major Products Formed:

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Products: Formed through nucleophilic substitution.

Scientific Research Applications

2,3-Dibutyloxirane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce epoxide functionality into molecules.

    Biology: Studied for its potential effects on biological systems and its use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibutyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

    2,3-Dimethyloxirane: Another epoxide with a similar structure but different substituents.

    2,3-Epoxybutane: A stereoisomer of 2,3-Dibutyloxirane with different spatial arrangement of atoms.

    cis-2-Butene oxide: A related compound with a cis configuration of the epoxide ring.

Uniqueness: this compound is unique due to its specific substituents and the resulting chemical properties. Its reactivity and applications may differ from other similar compounds, making it valuable for specific research and industrial purposes.

Properties

CAS No.

53248-86-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,3-dibutyloxirane

InChI

InChI=1S/C10H20O/c1-3-5-7-9-10(11-9)8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

WQURFPNPTFZWGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(O1)CCCC

Origin of Product

United States

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